REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)=O.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][N:14]=1.O.C(=O)([O-])O.[Na+]>C(#N)C.CO>[OH:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:12]=[C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][N:14]3[CH:2]=2)=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
CUSTOM
|
Details
|
The recovered precipitates
|
Type
|
WASH
|
Details
|
were washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain crude crystals
|
Type
|
CUSTOM
|
Details
|
sonicated for 5 minutes by an ultrasonic washing machine
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The precipitates were filtered
|
Type
|
CUSTOM
|
Details
|
recovered from the resulting mixture
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.16 mmol | |
AMOUNT: MASS | 1.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |